![molecular formula C24H31N3O3 B4535041 ethyl 4-(3-phenylpropyl)-1-[3-(2-pyrazinyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4535041.png)
ethyl 4-(3-phenylpropyl)-1-[3-(2-pyrazinyl)propanoyl]-4-piperidinecarboxylate
Overview
Description
Ethyl 4-(3-phenylpropyl)-1-[3-(2-pyrazinyl)propanoyl]-4-piperidinecarboxylate, also known as CPP-109, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-109 is a derivative of a naturally occurring compound in the brain called gamma-aminobutyric acid (GABA) and has been shown to have a positive effect on the treatment of addiction and other neurological disorders.
Mechanism of Action
Ethyl 4-(3-phenylpropyl)-1-[3-(2-pyrazinyl)propanoyl]-4-piperidinecarboxylate acts by inhibiting the activity of an enzyme called GABA transaminase, which is involved in the breakdown of GABA in the brain. This results in an increase in the levels of GABA, which is a neurotransmitter that has a calming effect on the brain. The increased levels of GABA help to reduce the cravings associated with addiction and also have a positive effect on anxiety and other neurological disorders.
Biochemical and Physiological Effects:
ethyl 4-(3-phenylpropyl)-1-[3-(2-pyrazinyl)propanoyl]-4-piperidinecarboxylate has been shown to have a positive effect on the levels of several neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It also has a positive effect on the levels of several hormones, including cortisol and testosterone. These effects help to reduce the symptoms associated with addiction and other neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of ethyl 4-(3-phenylpropyl)-1-[3-(2-pyrazinyl)propanoyl]-4-piperidinecarboxylate is that it has a high degree of selectivity for GABA transaminase, which means that it has fewer side effects than other drugs used to treat addiction and other neurological disorders. However, one of the limitations of ethyl 4-(3-phenylpropyl)-1-[3-(2-pyrazinyl)propanoyl]-4-piperidinecarboxylate is that it has a short half-life, which means that it needs to be administered frequently to maintain therapeutic levels in the body.
Future Directions
There are several future directions for research on ethyl 4-(3-phenylpropyl)-1-[3-(2-pyrazinyl)propanoyl]-4-piperidinecarboxylate. One area of research is the development of new derivatives of ethyl 4-(3-phenylpropyl)-1-[3-(2-pyrazinyl)propanoyl]-4-piperidinecarboxylate that have a longer half-life and are more effective in the treatment of addiction and other neurological disorders. Another area of research is the investigation of the effects of ethyl 4-(3-phenylpropyl)-1-[3-(2-pyrazinyl)propanoyl]-4-piperidinecarboxylate on other neurotransmitters and hormones in the brain. Finally, research is needed to determine the long-term effects of ethyl 4-(3-phenylpropyl)-1-[3-(2-pyrazinyl)propanoyl]-4-piperidinecarboxylate on the brain and body.
Scientific Research Applications
Ethyl 4-(3-phenylpropyl)-1-[3-(2-pyrazinyl)propanoyl]-4-piperidinecarboxylate has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that ethyl 4-(3-phenylpropyl)-1-[3-(2-pyrazinyl)propanoyl]-4-piperidinecarboxylate can be used to treat addiction to drugs such as cocaine, heroin, and alcohol. It has also been found to be effective in the treatment of other neurological disorders such as anxiety, depression, and post-traumatic stress disorder (PTSD).
properties
IUPAC Name |
ethyl 4-(3-phenylpropyl)-1-(3-pyrazin-2-ylpropanoyl)piperidine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-2-30-23(29)24(12-6-9-20-7-4-3-5-8-20)13-17-27(18-14-24)22(28)11-10-21-19-25-15-16-26-21/h3-5,7-8,15-16,19H,2,6,9-14,17-18H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDCCEGNKLBTHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)CCC2=NC=CN=C2)CCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-phenylpropyl)-1-(3-pyrazin-2-ylpropanoyl)piperidine-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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